![molecular formula C8H12Cl2S B14632343 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene CAS No. 55882-20-7](/img/structure/B14632343.png)
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of chlorine atoms and a sulfanyl group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene typically involves the chlorination of butene derivatives followed by the introduction of a sulfanyl group. One common method involves the reaction of 3-chlorobut-2-ene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The resulting intermediate is then reacted with a sulfanyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-butene: A simpler analog with a single chlorine atom.
3-Chloro-2-buten-1-ol: Contains a hydroxyl group instead of a sulfanyl group.
1-Chloro-3-methylbut-2-ene: A structural isomer with a methyl group.
Propiedades
Número CAS |
55882-20-7 |
|---|---|
Fórmula molecular |
C8H12Cl2S |
Peso molecular |
211.15 g/mol |
Nombre IUPAC |
3-chloro-1-(3-chlorobut-2-enylsulfanyl)but-2-ene |
InChI |
InChI=1S/C8H12Cl2S/c1-7(9)3-5-11-6-4-8(2)10/h3-4H,5-6H2,1-2H3 |
Clave InChI |
OKBZNJHXSHVBBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCSCC=C(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


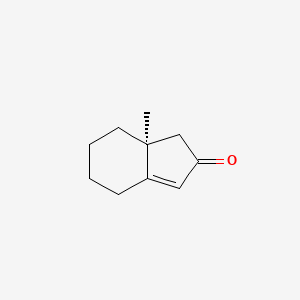
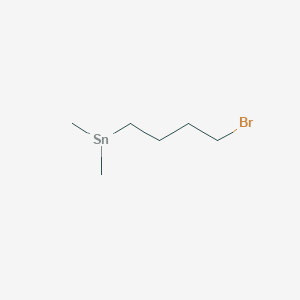
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

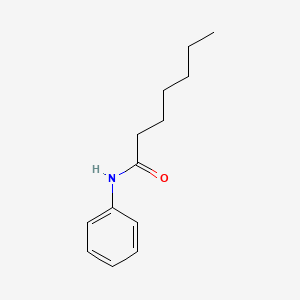
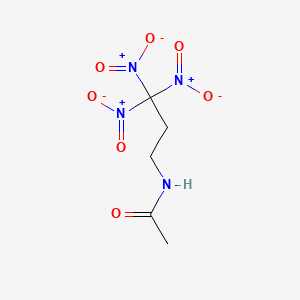

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
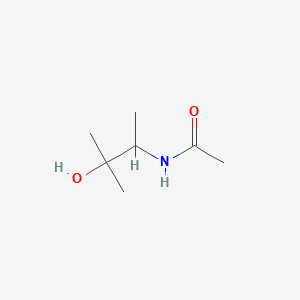
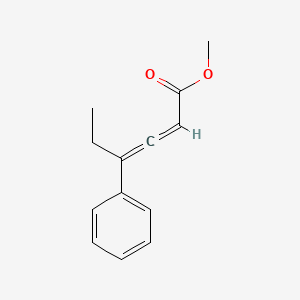
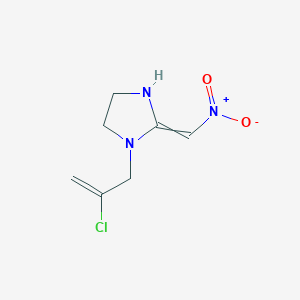
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
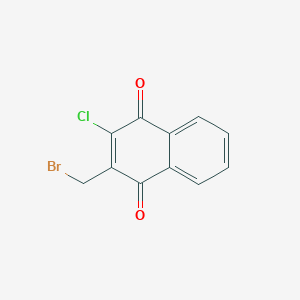
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
